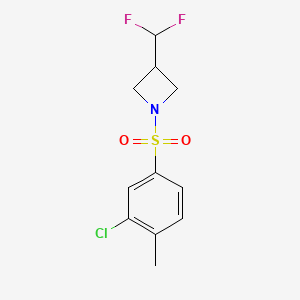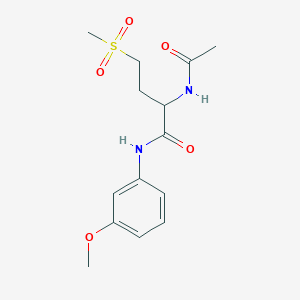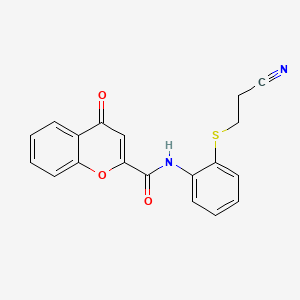
N-(2-((2-cyanoethyl)thio)phenyl)-4-oxo-4H-chromene-2-carboxamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the chromene group, which is a fused ring system, could potentially give the molecule a rigid, planar structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid . The thioether could potentially be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could potentially make the compound soluble in polar solvents . The chromene group could potentially absorb light in the UV-visible region, giving the compound a color .Aplicaciones Científicas De Investigación
Structural Analysis and Polymorphism
4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, including N-(2-((2-cyanoethyl)thio)phenyl)-4-oxo-4H-chromene-2-carboxamide, have been studied for their crystalline structures. These compounds exhibit polymorphism and different rotamer conformations about the C-N bond. The orientation of the amide O atom varies, affecting the overall molecular structure (Reis et al., 2013).
Fluorescence Chemosensors
These compounds have been utilized in the development of fluorescence chemosensors. They exhibit selective responses to certain ions like Cu2+ and H2PO4−, demonstrating potential in chemical detection and environmental monitoring (Meng et al., 2018).
Eco-friendly Synthesis Approaches
Research into eco-friendly synthesis methods for these compounds has been conducted. New approaches involve using aqueous solutions at room temperature, highlighting the potential for greener and more sustainable chemical production processes (Proença & Costa, 2008).
Antimicrobial and Antioxidant Activities
N-(2-((2-cyanoethyl)thio)phenyl)-4-oxo-4H-chromene-2-carboxamide derivatives have been evaluated for their biological properties, particularly their antimicrobial and antioxidant activities. These studies are crucial for developing new pharmaceuticals and health-related applications (Subbareddy & Sumathi, 2017).
Molecular Interactions and Inhibition Studies
Some derivatives have been studied for their inhibition activities against various targets, such as h-MAO-B. Understanding the electronic environment provided by the substituents on the phenyl ring of these molecules is essential for their pharmacological activities (Gomes et al., 2015).
Application in Polymer Science
There has been significant interest in incorporating these compounds into polymers. The novel monomer diacid derivatives of N-(2-((2-cyanoethyl)thio)phenyl)-4-oxo-4H-chromene-2-carboxamide have been used to create aromatic polyamides with photosensitive coumarin groups. These developments are crucial for advancing materials science and engineering (Nechifor, 2009).
Corrosion Inhibition
Research has also explored the use of these compounds in corrosion inhibition. Their effectiveness in protecting metals like steel in acidic environments underscores their potential in industrial applications (Kadhum et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c20-10-5-11-25-18-9-4-2-7-14(18)21-19(23)17-12-15(22)13-6-1-3-8-16(13)24-17/h1-4,6-9,12H,5,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWXJXYKBDJFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3SCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327627 | |
| Record name | N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676501 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide | |
CAS RN |
361173-04-8 | |
| Record name | N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(cyanomethyl)-3-methanesulfonyl-N-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2922791.png)
![N-Ethyl-N-[2-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2922792.png)
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2922794.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2922795.png)
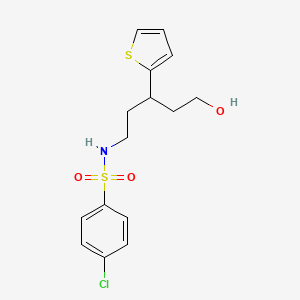
![8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922799.png)
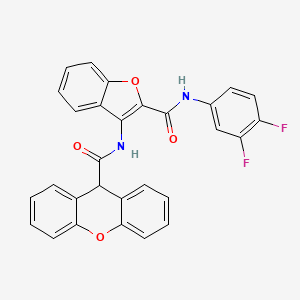
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2922801.png)
![Butyl {[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922804.png)
![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)
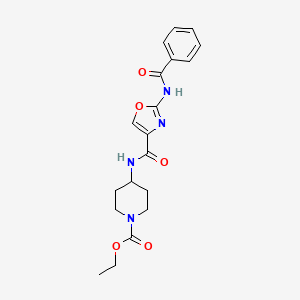
![N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2922810.png)
